molecular formula C14H23Cl2O3P B14559111 Dicyclohexyl (2,2-dichloroethenyl)phosphonate CAS No. 61716-81-2

Dicyclohexyl (2,2-dichloroethenyl)phosphonate

Cat. No.: B14559111
CAS No.: 61716-81-2
M. Wt: 341.2 g/mol
InChI Key: NJUZHBJICCMVCR-UHFFFAOYSA-N
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Description

Dicyclohexyl (2,2-dichloroethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2,2-dichloroethenyl moiety and two cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl (2,2-dichloroethenyl)phosphonate typically involves the reaction of dicyclohexylphosphine with 2,2-dichloroethenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. Purification steps, such as distillation or recrystallization, are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl (2,2-dichloroethenyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine.

    Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphonates with various functional groups.

Scientific Research Applications

Dicyclohexyl (2,2-dichloroethenyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dicyclohexyl (2,2-dichloroethenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylphosphine: Similar structure but lacks the dichloroethenyl group.

    Dicyclohexylphosphine oxide: An oxidized form of dicyclohexylphosphine.

    Dicyclohexyl (2,2-dichloroethyl)phosphonate: Similar but with an ethyl group instead of ethenyl.

Uniqueness

Dicyclohexyl (2,2-dichloroethenyl)phosphonate is unique due to the presence of the dichloroethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61716-81-2

Molecular Formula

C14H23Cl2O3P

Molecular Weight

341.2 g/mol

IUPAC Name

[cyclohexyloxy(2,2-dichloroethenyl)phosphoryl]oxycyclohexane

InChI

InChI=1S/C14H23Cl2O3P/c15-14(16)11-20(17,18-12-7-3-1-4-8-12)19-13-9-5-2-6-10-13/h11-13H,1-10H2

InChI Key

NJUZHBJICCMVCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OP(=O)(C=C(Cl)Cl)OC2CCCCC2

Origin of Product

United States

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